![molecular formula C18H16N2O5 B2655463 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 318513-51-8](/img/structure/B2655463.png)
2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” is a derivative of phthalimide . Phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . These compounds are of interest due to their potential biological applications .
Synthesis Analysis
The synthesis of phthalimide derivatives involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . Another method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The chemical structures of these compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The IR spectrum showed distinctive absorbance analogous to the three C=O groups and one N–H .Chemical Reactions Analysis
Phthalic anhydride, a key component in the synthesis of these compounds, is a valuable substrate in two- and multicomponent organic reactions . The reactivity of these compounds in decarboxylation reactions has also been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various spectroscopic techniques such as NMR and IR . The compounds are synthesized under mild conditions, suggesting stability .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Specific indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic activities .
- The derivative FT-12 , which contains the indole scaffold, exhibited a broad spectrum of antineoplastic action with IC50 values in various cancer cell lines .
- While specific studies on this compound’s antioxidant activity are limited, indole derivatives in general have shown antioxidant potential .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Anticancer Potential
Antioxidant Properties
Pharmacophore Exploration
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-14(12)18(20)23)19-16(21)13-7-5-11(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKABHXKWOPAOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide |
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